molecular formula C4H7BF3KO2 B1457924 Potassium (2-acetoxyethyl)trifluoroborate CAS No. 1408168-77-3

Potassium (2-acetoxyethyl)trifluoroborate

Cat. No. B1457924
CAS RN: 1408168-77-3
M. Wt: 194 g/mol
InChI Key: BWXOSUAJRCOQMR-UHFFFAOYSA-N
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Description

Potassium (2-acetoxyethyl)trifluoroborate is a chemical compound with the molecular formula C4H7BF3KO2 . It has a molecular weight of 194 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer, under -20C .


Molecular Structure Analysis

The InChI code for Potassium (2-acetoxyethyl)trifluoroborate is 1S/C4H7BF3O2.K/c1-4(9)10-3-2-5(6,7)8;/h2-3H2,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium (2-acetoxyethyl)trifluoroborate, are known to be used in a variety of C–C bond forming reactions . They are versatile coupling partners and are present as reagents in a vast array of these reactions .


Physical And Chemical Properties Analysis

Potassium (2-acetoxyethyl)trifluoroborate is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (2-acetoxyethyl)trifluoroborate is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in the formation of carbon-carbon bonds, which are fundamental to organic synthesis. The stability and reactivity of potassium trifluoroborate salts make them excellent candidates for these reactions, providing a more efficient and environmentally friendly alternative to traditional organoboron reagents .

Synthesis of Difluoroboranes

These compounds serve as precursors for the synthesis of difluoroboranes. Difluoroboranes have a range of applications, including use as intermediates in organic synthesis and potential roles in materials science due to their unique electronic properties .

Epoxidation of Alkenes

The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates, including Potassium (2-acetoxyethyl)trifluoroborate, can be carried out with full conversion and selectivity. This process is crucial for the synthesis of epoxides, which are valuable intermediates in the production of pharmaceuticals and fine chemicals .

Moisture and Air Stability

Due to their moisture and air stability, potassium trifluoroborate salts are ideal for use in conditions where other organoboron reagents would degrade. This property significantly expands the scope of reactions and environments in which they can be employed .

Compatibility with Oxidative Conditions

Potassium trifluoroborate salts are remarkably compliant with strong oxidative conditions. This compatibility allows for their use in a variety of chemical transformations that involve oxidative steps, without degradation of the boron functionality .

Organoboron Reagent for Chemical Synthesis

As an organoboron reagent, Potassium (2-acetoxyethyl)trifluoroborate is involved in various chemical syntheses. Its stable and reactive nature makes it a versatile building block for constructing complex organic molecules .

Research and Development in Material Science

The unique properties of potassium trifluoroborate salts, such as Potassium (2-acetoxyethyl)trifluoroborate, are being explored in material science. They may contribute to the development of new materials with desirable electronic and structural characteristics .

Safety and Handling in Laboratory Settings

The safety profile of Potassium (2-acetoxyethyl)trifluoroborate is well-documented, with clear guidelines for handling and storage. This ensures that it can be used safely in research settings, minimizing risks associated with its use .

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

potassium;2-acetyloxyethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O2.K/c1-4(9)10-3-2-5(6,7)8;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXOSUAJRCOQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCOC(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1408168-77-3
Record name Borate(1-), [2-(acetyloxy)ethyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408168-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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